molecular formula C7H7ClN2O2 B1297790 Ethyl 5-chloropyrazine-2-carboxylate CAS No. 54013-04-6

Ethyl 5-chloropyrazine-2-carboxylate

Cat. No.: B1297790
CAS No.: 54013-04-6
M. Wt: 186.59 g/mol
InChI Key: CFKGDFQQELWOHA-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazine-2-carboxylate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloropyrazine-2-carboxylate can be synthesized through the free-radical alkoxycarbonylation of protonated pi-deficient hetarenes. This method involves the use of ethyl pyruvate and chloropyrazine in a two-phase solvent system to suppress polysubstitution . The reaction is carried out at low temperatures, typically between -10°C and 0°C, with the addition of hydrogen peroxide and concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

  • **Reduction Reactions

Properties

IUPAC Name

ethyl 5-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGDFQQELWOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332763
Record name ethyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54013-04-6
Record name ethyl 5-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloropyrazine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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